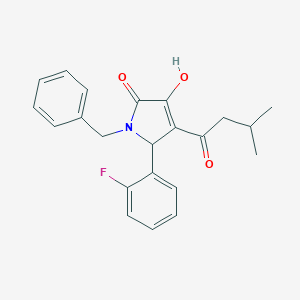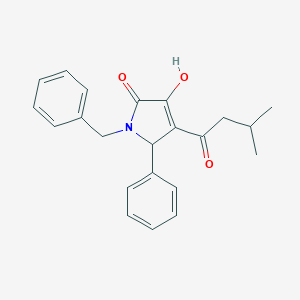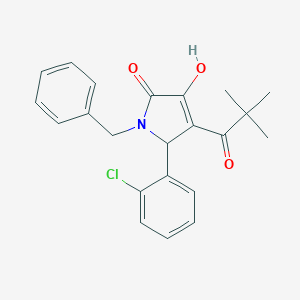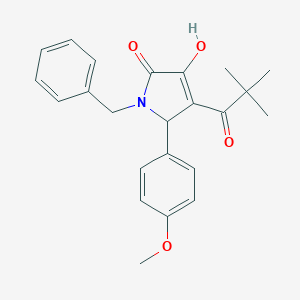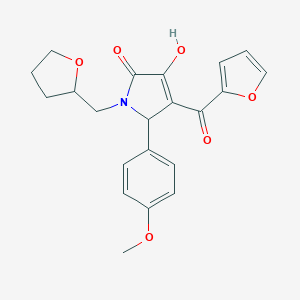
4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as Curcumin, is a natural compound found in the roots of turmeric plant (Curcuma longa). It has been widely studied for its potential health benefits and medicinal properties.
Wirkmechanismus
4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its therapeutic effects through various mechanisms, including modulation of signaling pathways, inhibition of inflammatory mediators, and induction of apoptosis in cancer cells. It also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a wide range of biochemical and physiological effects, including inhibition of pro-inflammatory cytokines, modulation of immune responses, and regulation of gene expression. It has also been shown to improve cognitive function, reduce oxidative stress, and enhance cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in laboratory experiments, including its low toxicity, high stability, and easy availability. However, it also has some limitations, including poor bioavailability, instability under certain conditions, and potential interference with certain assays.
Zukünftige Richtungen
There are several potential future directions for research on curcumin, including the development of more effective delivery systems to improve its bioavailability, the identification of novel targets for its therapeutic effects, and the investigation of its potential synergistic effects with other compounds. Additionally, further studies are needed to fully understand the mechanisms underlying its therapeutic effects and to determine the optimal dosages and treatment regimens for various diseases.
In conclusion, 4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a natural compound with potential health benefits and medicinal properties. Its extensive research has shown its therapeutic effects in various diseases, and it has several advantages for use in laboratory experiments. However, further studies are needed to fully understand its mechanisms of action and to determine its optimal use in clinical settings.
Synthesemethoden
4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized by various methods, including extraction from turmeric roots, chemical synthesis, and microbial fermentation. The most common method for producing curcumin is through solvent extraction from turmeric roots, followed by purification and crystallization.
Wissenschaftliche Forschungsanwendungen
4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, cardiovascular diseases, and inflammatory disorders. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties.
Eigenschaften
Molekularformel |
C21H21NO6 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H21NO6/c1-26-14-8-6-13(7-9-14)18-17(19(23)16-5-3-11-28-16)20(24)21(25)22(18)12-15-4-2-10-27-15/h3,5-9,11,15,18,24H,2,4,10,12H2,1H3 |
InChI-Schlüssel |
MWBHGKYASIJVAS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3CCCO3)O)C(=O)C4=CC=CO4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3CCCO3)O)C(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282361.png)
![4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282363.png)
![4-Acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)-ethyl]-5-(3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one](/img/structure/B282364.png)
![[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282365.png)
![4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282367.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282369.png)
![(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one](/img/structure/B282373.png)
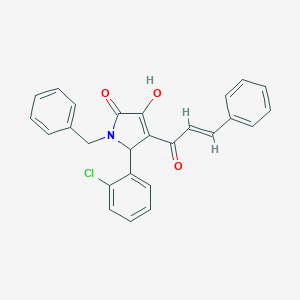
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282377.png)
